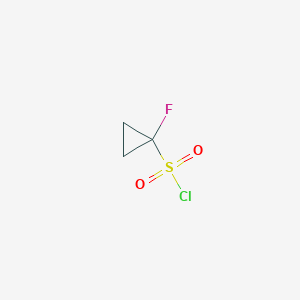
1-aminopentan-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopentan-3-one hydrochloride, also known as 1-aminopentan-3-ol hydrochloride, is an organic compound consisting of a five-membered ring containing a nitrogen atom and a hydrochloride group. It is a white crystalline solid, soluble in water and ethanol, and is used in organic synthesis. Due to its unique chemical structure, 1-aminopentan-3-one hydrochloride has found a wide range of applications in scientific research, including but not limited to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-Aminopentan-3-one hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes and proteins, as well as to study the effects of drugs and other compounds on the body. Additionally, it has been used to study the structure and function of proteins and to study the structure and function of cell membranes.
Wirkmechanismus
1-Aminopentan-3-one hydrochloride works by forming a stable covalent bond with a protein or enzyme, thus inhibiting its function. This inhibition can be used to study the effects of drugs and other compounds on the body. Additionally, it can be used to study the structure and function of proteins and cell membranes.
Biochemical and Physiological Effects
1-Aminopentan-3-one hydrochloride has been used in a variety of biochemical and physiological studies. In particular, it has been used to study the effects of drugs and other compounds on the body. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase-2, and cytochrome P450. Additionally, it has been found to inhibit the activity of several proteins, including adenosine deaminase, thymidylate synthase, and dihydrofolate reductase.
Vorteile Und Einschränkungen Für Laborexperimente
1-Aminopentan-3-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications in scientific research. Additionally, it is stable and can be stored for long periods of time without degradation. However, it can be toxic in large doses and should be handled with caution.
Zukünftige Richtungen
Include further studies into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of proteins and cell membranes. Furthermore, research into its use in organic synthesis could lead to new and improved methods for synthesizing organic compounds.
Synthesemethoden
1-Aminopentan-3-one hydrochloride can be synthesized through a reaction between 1-pentanone and hydrochloric acid. This reaction is typically carried out in an acidic medium, such as sulfuric acid, at temperatures between 50-100°C. The reaction yields a white crystalline solid, which is then filtered off and washed with water to obtain 1-aminopentan-3-one hydrochloriden-3-one hydrochloride.
Eigenschaften
IUPAC Name |
1-aminopentan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXCNGONEBPMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopentan-3-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)







